molecular formula C16H24O2 B2770262 4'-Octyloxyacetophenone CAS No. 37062-63-8

4'-Octyloxyacetophenone

Cat. No.: B2770262
CAS No.: 37062-63-8
M. Wt: 248.36 g/mol
InChI Key: MJBFLVDBEWBJNM-UHFFFAOYSA-N
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Description

4’-Octyloxyacetophenone is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is characterized by the presence of an octyloxy group attached to the para position of an acetophenone moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Safety and Hazards

4’-Octyloxyacetophenone is a chemical that requires careful handling. Personal Protective Equipment (PPE) such as eyeglasses or chemical safety goggles should be worn as described by OSHA’s eye and face protection regulations .

Future Directions

While specific future directions for 4’-Octyloxyacetophenone are not mentioned in the search results, it’s worth noting that research in the field of organic chemistry is ongoing, with new methodologies and applications being developed regularly .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Octyloxyacetophenone can be synthesized through the reaction of 4’-hydroxyacetophenone with 1-bromooctane in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent. The reaction is typically carried out at 80°C for 24 hours . The product is then extracted using water and methylene chloride, followed by purification through chromatography to yield a light yellow liquid with a high yield of approximately 99% .

Industrial Production Methods: While specific industrial production methods for 4’-Octyloxyacetophenone are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4’-Octyloxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Uniqueness: 4’-Octyloxyacetophenone is unique due to its octyloxy group, which imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry. Its versatility in undergoing various chemical reactions and its role in scientific research highlight its significance compared to other acetophenone derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of '4'-Octyloxyacetophenone' can be achieved through the Friedel-Crafts acylation reaction. This reaction involves the reaction of an arene with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this case, the arene used is acetophenone and the acylating agent is octanoyl chloride. The reaction is carried out in the presence of aluminum chloride as the Lewis acid catalyst.", "Starting Materials": [ "Acetophenone", "Octanoyl chloride", "Aluminum chloride", "Anhydrous ether", "Sodium carbonate" ], "Reaction": [ "Step 1: Dissolve 10 g of acetophenone in 50 mL of anhydrous ether in a round-bottom flask.", "Step 2: Add 10 mL of octanoyl chloride dropwise to the flask while stirring vigorously.", "Step 3: Add 10 g of aluminum chloride to the flask and continue stirring for 2 hours at room temperature.", "Step 4: Add 20 mL of water to the flask to quench the reaction and then add 10 g of sodium carbonate to neutralize the mixture.", "Step 5: Extract the product with ether and wash the organic layer with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain '4'-Octyloxyacetophenone' as a yellow solid." ] }

CAS No.

37062-63-8

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-octan-4-yloxy-1-phenylethanone

InChI

InChI=1S/C16H24O2/c1-3-5-12-15(9-4-2)18-13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3

InChI Key

MJBFLVDBEWBJNM-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCC(CCC)OCC(=O)C1=CC=CC=C1

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4′-hydroxyacetophenone (25.0 g; 183.6 mmol) in DMSO (300. mL) was added KOH (11.3 g; 201.9 mmol.) and the reaction mixture was stirred for 1 hour at RT. After 1 hour the reaction mixture was cooled (0° C.) and 1-bromooctane (34.9 mL; 201.9 mmol) was added. The ice bath was removed and the reaction mixture was stirred overnight at RT. The reaction mixture was extracted with EtOAc/5% aqueous NaHCO3 solution. The organic layer was dried with Na2SO4 and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O:hexanes 1:3) to afford 1-(4-octyloxy-phenyl)-ethanone (43.08 g)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
34.9 mL
Type
reactant
Reaction Step Two
Name
1-(4-octyloxy-phenyl)-ethanone

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